molecular formula C21H17N5O2 B8046348 N-[2-(3-acetamidophenyl)benzotriazol-5-yl]benzamide

N-[2-(3-acetamidophenyl)benzotriazol-5-yl]benzamide

Cat. No.: B8046348
M. Wt: 371.4 g/mol
InChI Key: JVSVSJVLXFQTLG-UHFFFAOYSA-N
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Description

N-[2-(3-acetamidophenyl)benzotriazol-5-yl]benzamide is a complex organic compound that belongs to the class of benzotriazole derivatives Benzotriazole compounds are known for their versatile applications in various fields, including chemistry, biology, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-acetamidophenyl)benzotriazol-5-yl]benzamide typically involves the reaction of 3-acetamidophenylboronic acid with 2-bromo-5-nitrobenzamide under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures . The resulting intermediate is then subjected to reduction and cyclization to form the benzotriazole ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-acetamidophenyl)benzotriazol-5-yl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include various substituted benzotriazole derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

N-[2-(3-acetamidophenyl)benzotriazol-5-yl]benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(3-acetamidophenyl)benzotriazol-5-yl]benzamide involves its interaction with specific molecular targets. The benzotriazole ring acts as an electron-donating or electron-withdrawing group, influencing the compound’s reactivity. It can stabilize radicals and anions, making it effective in various chemical and biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(3-acetamidophenyl)benzotriazol-5-yl]benzamide stands out due to its unique benzotriazole ring, which imparts distinct electronic properties and reactivity. This makes it more versatile compared to similar compounds, allowing for a broader range of applications in various fields.

Properties

IUPAC Name

N-[2-(3-acetamidophenyl)benzotriazol-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N5O2/c1-14(27)22-16-8-5-9-18(12-16)26-24-19-11-10-17(13-20(19)25-26)23-21(28)15-6-3-2-4-7-15/h2-13H,1H3,(H,22,27)(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVSVSJVLXFQTLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)N2N=C3C=CC(=CC3=N2)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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